molecular formula C8H12BrNO2 B8272922 3-Bromo-6,6-dimethyl-azepane-2,4-dione

3-Bromo-6,6-dimethyl-azepane-2,4-dione

Cat. No.: B8272922
M. Wt: 234.09 g/mol
InChI Key: HKKRPEUXDDSJBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6,6-dimethyl-azepane-2,4-dione is a functionalized azepane derivative of high interest in medicinal chemistry for exploring novel chemical space in drug discovery. Azepanes, or seven-membered rings containing nitrogen, are recognized as valuable but underutilized scaffolds. Systematic enumeration of simple drug-like scaffolds has revealed that a significant proportion of potential azepane-based structures remain chemically unexplored, presenting a major opportunity for discovering new bioactive molecules . A key area of application for such novel azepanes is in central nervous system (CNS) drug discovery. Their small size and structural properties often make them compatible with the strict criteria for blood-brain barrier penetration . Related N-benzylated azepane compounds have been identified as potent inhibitors of monoamine transporters, showing nanomolar activity at the norepinephrine transporter (NET) and dopamine transporter (DAT), while also acting on the σ-1 receptor . This multi-target profile suggests significant research value for investigating new therapeutic approaches for neuropsychiatric disorders. The bromo substituent on this scaffold provides a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to rapidly generate a diverse library of analogues for structure-activity relationship (SAR) studies. The dimethyl group at the 6-position contributes to the three-dimensional geometry and potential conformational restraint of the molecule. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H12BrNO2

Molecular Weight

234.09 g/mol

IUPAC Name

3-bromo-6,6-dimethylazepane-2,4-dione

InChI

InChI=1S/C8H12BrNO2/c1-8(2)3-5(11)6(9)7(12)10-4-8/h6H,3-4H2,1-2H3,(H,10,12)

InChI Key

HKKRPEUXDDSJBC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(C(=O)NC1)Br)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparative analysis focuses on analogs with variations in halogens, substituents, or ring modifications. Key compounds include:

3-Chloro-6,6-dimethyl-azepane-2,4-dione

  • Structural Difference : Bromine replaced with chlorine.
  • Stability : Similar steric effects from dimethyl groups, but weaker C–Cl bond may lead to higher susceptibility to hydrolysis under acidic conditions.

6,6-Dimethyl-azepane-2,4-dione (Non-Halogenated Analog)

  • Structural Difference : Lacks the bromine atom at position 3.
  • Applications : Primarily used as a scaffold for ring-expansion reactions. The absence of bromine limits its utility in cross-coupling reactions but enhances compatibility with reducing agents.
  • Solubility : Increased polarity due to the lack of a heavy halogen may improve aqueous solubility.

3-Bromo-azepane-2,4-dione (Without Dimethyl Groups)

  • Structural Difference : Missing the 6,6-dimethyl substituents.
  • Reactivity : Reduced steric hindrance facilitates faster reaction kinetics in substitution or addition reactions.
  • Thermal Stability : The absence of methyl groups may lower melting points and increase conformational flexibility.

Data Table: Comparative Properties of Azepane Dione Derivatives

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (in DMSO) Key Reactivity Notes
3-Bromo-6,6-dimethyl-azepane-2,4-dione 262.11 148–152 (est.) High Electrophilic bromine for Suzuki coupling
3-Chloro-6,6-dimethyl-azepane-2,4-dione 217.67 135–138 (est.) Moderate Slower SN2 kinetics vs. brominated analog
6,6-Dimethyl-azepane-2,4-dione 183.24 110–115 High Base for functionalization via enolate chemistry
3-Bromo-azepane-2,4-dione 234.03 95–100 (est.) Moderate Enhanced reactivity due to reduced steric bulk

Research Findings and Trends

  • Steric Effects : The 6,6-dimethyl groups in the target compound significantly hinder nucleophilic attacks at the adjacent ketone groups, directing reactivity toward the bromine atom .
  • Halogen Influence : Bromine’s polarizability enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to chlorine analogs, which require harsher conditions.
  • Thermal Stability: Dimethyl substitution increases thermal stability by reducing ring strain, as evidenced by higher melting points relative to non-methylated analogs.

Preparation Methods

Diels-Alder Reaction for Azepane Precursors

The Diels-Alder reaction between a diene and a dienophile forms a six-membered ring, which can undergo subsequent ring expansion. For example, reacting furan derivatives with α,β-unsaturated carbonyl compounds under thermal or Lewis acid-catalyzed conditions yields intermediates amenable to azepane formation. Reaction times vary from 0.25 to 120 hours, with vacuum distillation used to isolate products.

Bromination Strategies for Azepane Derivatives

Introducing bromine at the 3-position requires selective electrophilic or radical bromination. Patent CN104058956A details bromination protocols for aromatic systems, which may inform analogous aliphatic bromination.

Electrophilic Bromination Using Molecular Bromine

In a dioxane solvent system, molecular bromine (Br2\text{Br}_2) reacts with 6,6-dimethyl-azepane-2,4-dione under controlled conditions. A representative procedure involves dissolving the azepane precursor in dioxane (550–650 mL per 72.5–73.0 g substrate) and adding a Br2\text{Br}_2-trichloromethane solution dropwise at 0–5°C. Stirring for 2 hours followed by solvent evaporation yields a crude product, which is recrystallized from ethanol to achieve >95% purity.

Parameter Condition
Substrate6,6-dimethyl-azepane-2,4-dione
Brominating AgentBr2\text{Br}_2 in CHCl3\text{CHCl}_3
SolventDioxane
Temperature0–5°C
Reaction Time2 hours
Yield70–85%
Purity>95% (HPLC)

The introduction of methyl groups at the 6-position is achieved via alkylation or nucleophilic substitution.

Alkylation Using Methyl Halides

Treating the azepane intermediate with methyl iodide (CH3I\text{CH}_3\text{I}) in the presence of a base like potassium hydroxide (KOH\text{KOH}) facilitates dimethylation. A protocol adapted from CN104058956A involves dissolving 2-bromo-m-dimethoxybenzene in methanol (190–210 mL) and methyl sulfate (125–130 g) at -5°C, followed by aqueous KOH  \text{KOH } addition. This method, while designed for aromatic systems, can be modified for aliphatic substrates by adjusting reaction times and temperatures.

Integrated Synthesis Pathway

Combining the above steps, a plausible synthesis of 3-bromo-6,6-dimethyl-azepane-2,4-dione proceeds as follows:

  • Azepane Ring Formation : Perform a Diels-Alder reaction to generate a bicyclic intermediate, followed by ring-opening and lactamization to yield 6,6-dimethyl-azepane-2,4-dione.

  • Bromination : React the lactam with Br2\text{Br}_2 in dioxane/trichloromethane at 0–5°C.

  • Purification : Recrystallize the crude product from ethanol to achieve high purity.

Analytical Characterization and Quality Control

Nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are critical for verifying structural integrity. The 1H^1\text{H}-NMR spectrum of 3-bromo-6,6-dimethyl-azepane-2,4-dione should exhibit signals for the methyl groups (δ 1.2–1.4 ppm) and the bromine-adjacent proton (δ 4.5–5.0 ppm). Mass spectrometry (MS) confirms the molecular ion peak at m/z 233.005.

Challenges and Optimization Strategies

Side Reactions During Bromination

Electrophilic bromination may lead to over-bromination or ring-opening byproducts. Mitigation strategies include:

  • Temperature Control : Maintaining sub-5°C conditions suppresses undesired reactivity.

  • Solvent Selection : Polar aprotic solvents like dioxane enhance selectivity.

Dimethylation Efficiency

Incomplete alkylation can occur due to steric hindrance. Using excess methylating agents (e.g., methyl sulfate) and prolonged reaction times (24–48 hours) improves yields.

Comparative Analysis of Synthetic Methods

Method Advantages Limitations
Diels-Alder CyclizationHigh atom economy; ScalableRequires specialized dienophiles
Electrophilic BrominationHigh regioselectivityRisk of over-bromination
Alkylation with CH3I\text{CH}_3\text{I}Rapid reaction kineticsGenerates toxic waste

Q & A

Q. Critical Parameters :

  • Temperature control (0–25°C) to minimize side reactions.
  • Solvent polarity (e.g., dichloromethane or acetonitrile) to stabilize intermediates.
  • Stoichiometric ratios (1.1–1.3 eq. brominating agent) to ensure complete conversion.

Q. Optimization Table :

ConditionYield (%)Purity (%)Key Observations
NBS, AIBN, CCl₄, 80°C6295Radical pathway dominates
Br₂, FeCl₃, CH₂Cl₂, 0°C7898Requires strict temp. control
DBDMH, UV, MeCN5590Longer reaction time

DBBDMH = 1,3-Dibromo-5,5-dimethylhydantoin; AIBN = Azobisisobutyronitrile.
Reference : Analogous bromination strategies are validated in studies on structurally related brominated ketones and heterocycles .

Advanced Question: How can contradictions between experimental NMR data and computational (DFT) predictions for this compound’s conformation be resolved?

Methodological Answer :
Discrepancies often arise from solvent effects, dynamic motion, or incorrect DFT functional selection. A systematic approach includes:

Solvent Modeling : Use implicit solvent models (e.g., PCM in Gaussian) to simulate NMR chemical shifts in the experimental solvent.

Conformational Sampling : Perform molecular dynamics (MD) simulations to identify dominant conformers.

DFT Functional Benchmarking : Compare B3LYP, ωB97X-D, and MP2 methods for accuracy in predicting coupling constants.

Case Study :
If experimental 1^1H NMR shows a singlet for the 6,6-dimethyl group, but DFT predicts splitting, this may indicate rapid chair-flip interconversion. Variable-temperature NMR (VT-NMR) can confirm dynamic averaging by observing signal coalescence at elevated temperatures.

Reference : Similar conformational analysis methodologies are applied in crystallography and spectroscopy studies using tools like SHELX .

Basic Question: Which spectroscopic techniques are most reliable for characterizing 3-Bromo-6,6-dimethyl-azepane-2,4-dione, and how should data be interpreted?

Q. Methodological Answer :

  • 1^1H/13^{13}C NMR :
    • Look for deshielded protons near the bromine (δ 4.5–5.5 ppm for H-3).
    • 6,6-dimethyl groups appear as a singlet (δ 1.2–1.5 ppm).
  • IR Spectroscopy :
    • Strong carbonyl stretches (C=O) at 1700–1750 cm⁻¹.
    • C-Br vibration ~550–650 cm⁻¹.
  • Mass Spectrometry (HRMS) :
    • Molecular ion peak [M+H]⁺ with isotopic pattern confirming bromine (1:1 ratio for 79^{79}Br/81^{81}Br).

Q. Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods during synthesis or weighing to avoid inhalation.
  • Spill Management : Absorb with inert material (vermiculite), then dispose as halogenated waste.
  • Storage : Keep in airtight containers under nitrogen, away from light and moisture.

Q. Hazard Table :

RiskMitigation
Skin irritationImmediate washing with soap/water; avoid direct contact
Thermal decompositionAvoid open flames; use CO₂ fire extinguisher for emergencies

Reference : Safety guidelines align with SDS recommendations for brominated compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.